molecular formula C6H13O9P B13314158 D-Tagatose 1-phosphate

D-Tagatose 1-phosphate

Cat. No.: B13314158
M. Wt: 260.14 g/mol
InChI Key: ZKLLSNQJRLJIGT-PQLUHFTBSA-N
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Description

D-Tagatose 1-phosphate is a phosphorylated derivative of D-tagatose, a rare natural monosaccharide. It is primarily involved in the metabolic pathways of certain bacteria, such as Bacillus licheniformis and Klebsiella pneumoniae. This compound plays a crucial role in the phosphotransferase system-mediated D-tagatose catabolic pathway, where it acts as a substrate for tagatose-1-phosphate kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tagatose 1-phosphate can be synthesized enzymatically using the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS). In this system, the high-energy phosphoryl moiety of phosphoenolpyruvate is transferred sequentially to two general cytoplasmic proteins, Enzyme I and HPr, before being transferred to the sugar-specific Enzyme II, which phosphorylates D-tagatose to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of whole cells and isolated enzymes as catalysts under mild reaction conditions. This biocatalytic approach is preferred due to its high efficiency and environmental friendliness. The process often employs enzymes such as tagatose 4-epimerase, galactitol dehydrogenase, and L-arabinose isomerase to achieve the interconversion between monosaccharides and sugar alcohols .

Chemical Reactions Analysis

Types of Reactions: D-Tagatose 1-phosphate undergoes various chemical reactions, including phosphorylation, isomerization, and hydrolysis. It can be phosphorylated to form D-tagatose 1,6-bisphosphate, a key intermediate in metabolic pathways .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoenolpyruvate, Enzyme I, HPr, and tagatose-1-phosphate kinase. The reactions typically occur under mild conditions, often at physiological pH and temperature .

Major Products: The major products formed from the reactions of this compound include D-tagatose 1,6-bisphosphate and other phosphorylated derivatives. These products play significant roles in various metabolic pathways .

Scientific Research Applications

D-Tagatose 1-phosphate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate for studying enzyme kinetics and metabolic pathways. In biology, it is involved in the study of bacterial metabolism and the phosphotransferase system. In medicine, D-tagatose and its derivatives are explored for their potential therapeutic effects, including their role in controlling glycaemia and promoting probiotic activity . In the industry, D-tagatose is used as a low-calorie sweetener and a functional food ingredient .

Mechanism of Action

The mechanism of action of D-tagatose 1-phosphate involves its role as a substrate in the phosphotransferase system. It is phosphorylated by tagatose-1-phosphate kinase, which facilitates its conversion into other phosphorylated intermediates. These intermediates participate in various metabolic pathways, influencing processes such as glycolysis and glycogen synthesis . D-tagatose also affects sugar metabolism by inhibiting key enzymes, such as β-glucosidase and fructokinase, thereby impacting microbial growth and metabolism .

Properties

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5+,6-/m1/s1

InChI Key

ZKLLSNQJRLJIGT-PQLUHFTBSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

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